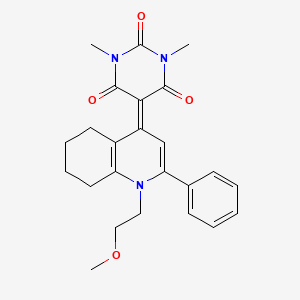
5-(1-(2-Methoxyethyl)-2-phenyl-5,6,7,8-tetrahydrochinolin-4(1H)-yliden)-1,3-dimethylpyrimidin-2,4,6(1H,3H,5H)-trion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbizide und Pestizide
1,3,5-Triazine werden häufig in der Entwicklung von Herbiziden und Pestiziden eingesetzt. Diese Verbindungen zeigen eine selektive Hemmung der Photosynthese in Unkräutern und Schädlingen, was sie für den Pflanzenschutz effektiv macht. Forscher haben das Potenzial unserer Verbindung als herbizides oder pestizides Mittel untersucht, insbesondere angesichts ihrer einzigartigen Struktur und Substituenten .
Antitumor-Eigenschaften
Mehrere 1,3,5-Triazine, darunter Hexamethylmelamin (HMM) und 2-Amino-4-morpholino-s-triazin, haben Antitumor-Eigenschaften gezeigt. HMM wird klinisch zur Behandlung von Lungenkrebs eingesetzt, während 2-Amino-4-morpholino-s-triazin gegen Eierstockkrebs wirkt. Hydroxymethylpentamethylmelamin (HMPMM) ist ein weiterer Metabolit mit Antitumor-Aktivität .
Aromatase-Hemmung
Bestimmte 1,3,5-Triazine zeigen Aromatase-Hemmaktivität. Diese Verbindungen sind aufgrund ihrer potenziellen Rolle bei hormonbedingten Erkrankungen, einschließlich Brustkrebs, von Interesse. Forscher haben die Struktur-Aktivitäts-Beziehung von 1,3,5-Triazinen untersucht, um ihre Aromatase-Hemmeigenschaften zu optimieren .
Siderophor-vermitteltes Medikament
Unsere Verbindung (1,3,5-Triazin 6) wurde auf ihre potenzielle Verwendung als siderophor-vermitteltes Medikament untersucht. Siderophore sind Moleküle, die von Mikroorganismen produziert werden, um Eisen zu binden, und spielen eine entscheidende Rolle für das Überleben von Mikroben. Die Untersuchung der Wechselwirkung unserer Verbindung mit Eisentransportsystemen könnte zu neuartigen Medikamentenentwicklungen führen .
Corticotropin-Releasing-Faktor-1-Rezeptor-Antagonisten
Die allgemeine Struktur (7) von 1,3,5-Triazinen weist eine potente Corticotropin-Releasing-Faktor-1-Rezeptor-Antagonistenaktivität auf. Diese Verbindungen können Anwendungen bei stressbedingten Störungen und der neuroendokrinen Regulation finden .
Leukotrien C4-Antagonisten
Verbindungen vom Typ 8 zeigen eine potente Aktivität gegen Leukotrien C4 (LTC4), das eine schützende Wirkung auf durch HCl und Ethanol induzierte Magenschäden hat. Diese Ergebnisse deuten auf potenzielle therapeutische Anwendungen für unsere Verbindung hin .
Zusammenfassend lässt sich sagen, dass unsere Verbindung in verschiedenen Bereichen, von der Landwirtschaft bis zur Medizin, vielversprechend ist. Ihre einzigartige Struktur und ihre Substituenten machen sie zu einem interessanten Thema für weitere Forschung und Entwicklung. 🌟
Eigenschaften
IUPAC Name |
5-[1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-25-22(28)21(23(29)26(2)24(25)30)18-15-20(16-9-5-4-6-10-16)27(13-14-31-3)19-12-8-7-11-17(18)19/h4-6,9-10,15H,7-8,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVRVSPLZPMBJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2C=C(N(C3=C2CCCC3)CCOC)C4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














